Hernandaline

Description

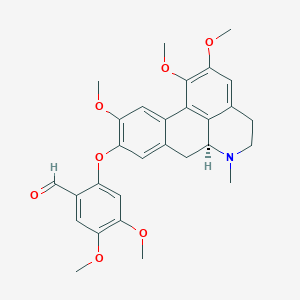

Structure

3D Structure

Properties

CAS No. |

10210-99-8 |

|---|---|

Molecular Formula |

C29H31NO7 |

Molecular Weight |

505.6 g/mol |

IUPAC Name |

2-[[(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C29H31NO7/c1-30-8-7-16-10-26(35-5)29(36-6)28-19-13-23(33-3)25(11-17(19)9-20(30)27(16)28)37-21-14-24(34-4)22(32-2)12-18(21)15-31/h10-15,20H,7-9H2,1-6H3/t20-/m0/s1 |

InChI Key |

HLUNBGMOGGEWFX-FQEVSTJZSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC |

Origin of Product |

United States |

Methodologies for Natural Product Extraction and Isolation of Hernandaline

The extraction and isolation of hernandaline, as an aporphine (B1220529) alkaloid, follow established principles of natural product chemistry. These methods are designed to separate the desired alkaloid from the complex mixture of compounds present in the plant material.

The general process begins with the preparation of the plant material, which involves drying and grinding the plant parts (e.g., bark, roots) to increase the surface area for solvent extraction. The powdered material is then subjected to extraction, typically using organic solvents.

A common method for extracting alkaloids involves an acid-base extraction technique. The powdered plant material is first treated with an alkaline solution, such as ammonia, to liberate the free alkaloid bases. uobabylon.edu.iqupsi.edu.my These free bases are then extracted with an organic solvent like dichloromethane. upsi.edu.my The resulting crude extract contains a mixture of alkaloids and other lipophilic compounds.

Further purification is achieved through various chromatographic techniques. These methods separate compounds based on their different physical and chemical properties.

Column Chromatography (CC): This is a fundamental technique where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. upsi.edu.my A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds at different rates, leading to their separation.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation process and to identify the fractions containing the desired compound. nih.govupsi.edu.my Preparative TLC (PTLC) can be used for the purification of small quantities of compounds. upsi.edu.my

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and faster separation times. nih.gov It is widely used for the final purification of alkaloids like this compound to a high degree of purity. nih.gov

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, which can sometimes cause irreversible adsorption of the sample. nih.gov Methods like pH-zone refining CCC have been effectively used to isolate aporphine alkaloids in a single step by utilizing specific two-phase solvent systems and adjusting the pH. nih.govcarta-evidence.org

Structural Elucidation and Stereochemical Characterization of Hernandaline

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods play a crucial role in the initial assignment of the structural framework of hernandaline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, and High-Resolution Mass Spectrometry (HRMS) are essential tools. These techniques provide detailed information about the types of atoms present, their connectivity, and the functional groups within the molecule scispace.comresearchgate.net.

NMR spectroscopy, particularly the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with 2D NMR experiments like COSY, HSQC, and HMBC, allows for the mapping of the carbon-hydrogen framework and the identification of correlations between different parts of the molecule scispace.comresearchgate.netupm.edu.mykoreascience.kr. Mass spectrometry, especially HRMS, provides the accurate molecular weight of the compound, which is vital for determining its elemental composition scispace.comresearchgate.net.

While specific detailed spectroscopic data tables for this compound were not extensively found in the search results, the literature indicates that structural elucidation of related alkaloids and natural products from Hernandia species relies heavily on these methods scispace.comresearchgate.netkoreascience.kr. For instance, studies on other alkaloids from Hernandia nymphaeifolia utilized 1D and 2D NMR and HRMS analyses for structure determination scispace.comresearchgate.net.

Determination of Absolute and Relative Stereochemistry

Establishing the stereochemistry of a chiral molecule like this compound involves determining both its relative and absolute configuration libretexts.orglibretexts.org. Relative stereochemistry describes the spatial relationship of chiral centers within the same molecule, while absolute stereochemistry defines the precise spatial arrangement of substituents at each chiral center, typically denoted by (R) or (S) configurations libretexts.orglibretexts.org.

Techniques for stereochemical determination include spectroscopic methods and, ideally, single-crystal X-ray diffraction analysis when suitable crystals can be obtained scispace.comresearchgate.netresearchgate.net. Although challenging for some natural products that are amorphous or waxy, X-ray diffraction provides unequivocal determination of both relative and absolute configurations researchgate.netgcprohru.ac.in. Spectroscopic methods, including Electronic Circular Dichroism (ECD) and specific NMR techniques, can also provide insights into stereochemistry, particularly when correlated with known compounds or theoretical calculations scispace.commdpi.com.

Literature suggests that aporphine-benzyl dimeric alkaloids of the thalicarpine (B1683125) type, which share structural features with the this compound type, possess a (6aS, 1′S) absolute configuration mdpi.comproquest.com. While a direct statement confirming the absolute stereochemistry of this compound with specific experimental data was not prominently found, its classification within this group implies a related stereochemical features. The optical rotation of this compound has been reported as (\alpha) = +36.5° wikipedia.org.

Delineation of Aporphine-Benzyl Dimeric Alkaloid Scaffold

This compound is characterized by its aporphine-benzyl dimeric alkaloid scaffold. This structure is formed by the coupling of an aporphine (B1220529) unit and a benzyl (B1604629) moiety, linked by an ether bond mdpi.comproquest.comacs.org. In the case of the this compound type, this ether bond is typically located between the C9 position of the aporphine unit and a carbon on the substituted phenyl ring of the benzyl part proquest.com.

This dimeric structure is a key feature distinguishing this compound from simpler aporphine alkaloids doc-developpement-durable.orguj.ac.za. The aporphine core itself is a well-established structural motif in natural products, derived from benzylisoquinoline precursors uj.ac.za. The dimerization through an ether linkage creates a more complex scaffold with distinct chemical and potentially biological properties compared to the monomeric units mdpi.comproquest.com. This compound is considered a representative example of the aporphine-phenyl dimeric alkaloid subtype proquest.comresearchgate.net.

The structural elucidation process involves identifying the presence of both the aporphine and benzyl moieties and confirming the nature and position of the ether linkage connecting them. This is achieved through the comprehensive analysis of spectroscopic data, which reveals the characteristic signals corresponding to each part of the molecule and the connectivity between them scispace.comresearchgate.netupm.edu.mykoreascience.kr.

Biosynthetic Pathways and Precursor Incorporation in Hernandaline Production

General Mechanisms of Alkaloid Biosynthesis in Plants

Alkaloid biosynthesis in plants is a complex process involving a series of enzymatic reactions that convert primary metabolites into these nitrogen-containing secondary compounds. Many alkaloids, including the isoquinoline (B145761) types, originate from amino acids such as tyrosine, tryptophan, ornithine, and lysine. uj.ac.za The biosynthesis of isoquinoline alkaloids typically begins with the conversion of tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. biocyclopedia.comnih.gov These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central precursor for all benzylisoquinoline alkaloids, (S)-norcoclaurine. uj.ac.zabiocyclopedia.comnih.gov

The general mechanisms involve decarboxylation, hydroxylation, deamination, methylation, and cyclization reactions, often catalyzed by specific enzymes like decarboxylases, hydroxylases (including cytochrome P450 enzymes), methyltransferases, and oxidoreductases. biocyclopedia.comnih.govuzh.chpnas.org These enzymatic steps are often compartmentalized within specific plant tissues or cells, such as laticifers or idioblasts. biocyclopedia.com

Proposed Enzymatic Steps in Hernandaline Formation

This compound is an elaborated aporphine (B1220529) structural type, specifically classified as an aporphine-benzylisoquinoline dimeric alkaloid with an ether linkage. researchgate.netresearchgate.netproquest.compageplace.de These dimeric alkaloids are believed to be formed from the coupling of two monomeric units, typically derived from the benzylisoquinoline pathway. proquest.comuodiyala.edu.iq While the precise enzymatic steps leading directly to this compound have not been fully elucidated, its structure suggests it arises from the oxidative coupling of aporphine and benzylisoquinoline precursors. proquest.comuodiyala.edu.iq

The biosynthesis of dimeric aporphine-benzylisoquinoline alkaloids like thalicarpine (B1683125) (which can be oxidized to this compound in laboratory settings) involves the incorporation of reticuline (B1680550) as a precursor. uodiyala.edu.iqrsc.org Reticuline is a key intermediate in the benzylisoquinoline alkaloid pathway, formed downstream from (S)-norcoclaurine through a series of methylation and hydroxylation steps. biocyclopedia.comnih.gov The formation of the ether linkage characteristic of this compound-type dimers is a crucial step in the biosynthesis of these complex molecules. researchgate.netproquest.com This coupling likely involves oxidative processes catalyzed by specific enzymes, potentially laccase-like enzymes or cytochrome P450s, which are known to be involved in oxidative coupling reactions in alkaloid biosynthesis. uzh.chnih.gov

Based on the established pathways for related dimeric isoquinoline alkaloids, a proposed pathway for this compound would involve the enzymatic coupling of a modified aporphine unit and a modified benzylisoquinoline unit, both derived from (S)-reticuline or closely related precursors. The specific oxygenation and methylation patterns observed in this compound suggest the involvement of various hydroxylases and methyltransferases acting on the monomeric precursors before or during the dimerization step.

Isotopic Labeling Studies for Elucidating Biosynthetic Intermediates

Isotopic labeling studies have been instrumental in deciphering complex alkaloid biosynthetic pathways in plants. uzh.chnih.govnih.govbiorxiv.org By feeding plants with precursors labeled with stable isotopes such as 13C, 2H, 15N, or 18O, researchers can track the incorporation of these labeled atoms into the final alkaloid structure. uzh.chnih.govnih.govkit.eduimist.ma Analysis of the labeling pattern in the isolated alkaloid, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), allows for the identification of biosynthetic intermediates and the elucidation of the sequence of enzymatic reactions. uodiyala.edu.iqnih.govnih.gov

While specific isotopic labeling studies directly focused on the in vivo biosynthesis of this compound are not extensively detailed in the provided search results, studies on related aporphine-benzylisoquinoline dimers like thalicarpine have demonstrated the effective use of this technique. For example, the high rate of incorporation of isotopically labeled reticuline into thalicarpine indicated its role as a precursor for both the aporphine and benzylisoquinoline portions of the dimer. uodiyala.edu.iq Such studies provide strong evidence for the biosynthetic links between monomeric benzylisoquinoline precursors and the dimeric structures. Applying similar isotopic labeling strategies with potential precursors like labeled reticuline or specific oxygenated/methylated derivatives could help pinpoint the exact intermediates and enzymatic transformations involved in this compound formation.

Relationship to Other Aporphine and Bisbenzylisoquinoline Alkaloid Pathways

This compound's biosynthesis is intrinsically linked to the pathways of other aporphine and bisbenzylisoquinoline alkaloids, as they share common early precursors derived from tyrosine. uj.ac.zabiocyclopedia.comnih.govfrontiersin.org The benzylisoquinoline framework, specifically intermediates like (S)-reticuline, serves as a branching point for the biosynthesis of various classes of isoquinoline alkaloids, including aporphines, protoberberines, morphinans, and bisbenzylisoquinolines. biocyclopedia.comnih.govuodiyala.edu.iqfrontiersin.org

Aporphine alkaloids are formed through the intramolecular oxidative phenolic coupling of a benzylisoquinoline precursor. proquest.comthieme-connect.com Bisbenzylisoquinoline alkaloids, on the other hand, are formed by the intermolecular coupling of two benzylisoquinoline units, often through ether or carbon-carbon linkages. researchgate.netproquest.comnih.gov this compound, being an aporphine-benzylisoquinoline dimer, represents a hybrid structure formed by the coupling of an aporphine unit and a benzylisoquinoline unit. researchgate.netproquest.com

The biosynthetic relationship is evident in the shared precursors like reticuline. uodiyala.edu.iq The enzymes involved in the later stages of the aporphine and bisbenzylisoquinoline pathways, such as specific cytochrome P450 hydroxylases, methyltransferases, and coupling enzymes, likely play analogous or related roles in the formation of the individual units that combine to form this compound. biocyclopedia.comnih.govuzh.chpnas.orgnih.gov Understanding the enzymatic machinery and regulatory mechanisms of the simpler aporphine and bisbenzylisoquinoline pathways provides valuable insights into the potential steps involved in the more complex biosynthesis of dimeric structures like this compound. frontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6433968 |

| Tyrosine | 145742 |

| Dopamine | 681 |

| 4-Hydroxyphenylacetaldehyde | 534986 |

| (S)-Norcoclaurine | 107815 |

| (S)-Reticuline | 107820 |

| Thalicarpine | 8646 |

| (S)-Scoulerine | 118004 |

| (S)-Stylopine | 118005 |

| Berberine | 2353 |

| Sanguinarine | 5146 |

| Morphine | 5323 |

| Codeine | 5284371 |

| Emetine | 441075 |

| Tubocurarine | 6823 |

| Colchicine | 6163 |

| (S)-Tetrahydrocolumbamine | 162046 |

| (S)-Cheilanthifoline | 118006 |

| (S)-Tetrahydroprotoberberine | 162046 |

| (S)-Boldine | 9376 |

| Bisboldine ether | 11513952 |

| Bisboldine | 11513951 |

| Orientaline | 644105 |

| Isothebaine | 644106 |

| Adiantifoline | 101078 |

| Thalmelatidine | 101079 |

| Thalifaberine | 117076 |

| Oxyacanthine | 72307 |

| Repandine | 107819 |

| Laurotetanine | 10270 |

| Oxohernagine | 147498 |

| Vateamine | 117077 |

| Hernandonine | 123059 |

| Laetine | 101071 |

| N,O-Dimethylharnovine | 155389 |

| Glaucine | 10271 |

| Dicentrinone | 101064 |

| Nordicentrine | 101065 |

| N-(N-methylcarbamoyl)-O-methyl-bulbocapnine | 15980387 |

Data Table Example (Illustrative based on search results)

| Precursor Fed | Labeled Alkaloid Isolated | Incorporation Rate (%) | Reference |

| [Isotopically Labeled] Reticuline | Thalicarpine | High | uodiyala.edu.iq |

Chemical Synthesis and Derivatization Strategies for Hernandaline and Analogues

Total Synthesis Approaches to the Hernandaline Core Structure

Early total synthesis approaches to the this compound core structure were often linked to the synthesis of thalicarpine (B1683125), a related tumor-inhibitory alkaloid rsc.orgacs.org. One notable total synthesis of thalicarpine, which included the synthesis of this compound as an intermediate, was reported by Kupchan and co-workers rsc.orgacs.orgpageplace.de. This approach utilized readily available starting materials to construct the diaryl ether system, a key feature of this compound rsc.orgjustia.com.

A described synthetic route involved the preparation of a suitable diaryl ether, followed by the construction of the heterocyclic systems on each aromatic ring rsc.org. The elaboration of the aporphine (B1220529) ring system was considered more challenging than the benzylisoquinoline segment rsc.org. This compound was targeted as a primary synthetic goal because its aporphine portion is duplicated in thalicarpine, and it possesses a formyl group that allows for the attachment of an isoquinoline (B145761) moiety rsc.org.

A specific method involved the condensation of a diaryl ether precursor with a 3,4-dihydroisoquinolinium salt in a Robinson-Hope type synthesis rsc.org. While initial attempts with sodium ethoxide were not highly successful, satisfactory yields were obtained using sodium hydride in N,N-dimethylacetamide rsc.org. Further steps were required to complete the aporphine core and introduce the necessary functional groups.

Another reported method for synthesizing aporphines, relevant to the this compound core, utilized the Pschorr cyclization of 1-(2'-aminobenzyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinolines justia.com. This method involved diazotization of the amino group and cyclization in the presence of copper powder justia.com.

The total synthesis of (+)-thalicarpine via synthetic (+)-hernandaline has also been documented, highlighting the importance of this compound as a synthetic intermediate for more complex dimeric alkaloids pageplace.de.

Synthetic Methodologies for Novel this compound Derivatives

Synthetic methodologies for novel this compound derivatives often involve modifications of the core structure or the synthesis of related dimeric aporphines. The synthesis of dimeric aporphines with aryloxy substituents at different positions (C8, C9, or C11) of the aporphine unit has been explored mdpi.comproquest.com.

Approaches for synthesizing 8-aryloxy aporphines, a scaffold related to the this compound type (which typically has C9-aryloxy linkage), have been reported mdpi.comproquest.com. These methods sometimes rely on naturally occurring aporphine derivatives as starting materials mdpi.com. However, efficient syntheses utilizing inexpensive and commercially available starting materials have also been developed mdpi.com. One such synthesis featured the early installation of the aryloxy group via an aromatic nucleophilic substitution (SNAr) reaction, followed by the construction of the aporphine unit using modified Pictet-Spengler cyclization and Pd-catalyzed arylation mdpi.com.

The synthesis of bisaporphines with ether linkages at different positions has also been reported, providing insights into the construction of dimeric aporphine systems mdpi.comproquest.com. Enzymatic catalyzed oxidation has been used in the synthesis of ether-linked bisaporphines mdpi.comproquest.com.

Structure-Guided Design of this compound Analogues

Structure-guided design principles can be applied to the development of this compound analogues to modulate their biological activity. While specific detailed examples of structure-guided design specifically for this compound analogues are not extensively detailed in the provided search results, the general principles of structure-activity relationship (SAR) studies on dimeric aporphines are relevant mdpi.comproquest.com.

Studies on related dimeric aporphines, such as thalicarpine, have investigated the impact of structural modifications on their activity mdpi.comproquest.com. For instance, the synthesis of synthetic analogs of thalicarpine was reported to understand its SAR mdpi.comproquest.com. These studies suggest that variations in the aporphine and benzylisoquinoline units, as well as the nature and position of the ether linkage and substituents, can influence biological properties.

The observation that 6a,7-dehydrothis compound exhibited no inhibitory activity compared to this compound suggests that the saturation of ring C is important for certain biological effects researchgate.net. This type of comparative analysis between naturally occurring analogues provides valuable information for structure-guided design efforts.

General strategies in structure-guided design involve identifying key structural features responsible for activity and designing modifications to enhance desired properties or introduce new ones nih.gov. This can involve altering functional groups, changing the stereochemistry, or modifying the linker between the two units in dimeric structures like this compound.

Chemical Transformations for Modulating Biological Activity

Chemical transformations of this compound and its analogues can be employed to modulate their biological activity. These transformations can include functional group modifications, alterations to the oxidation state, or changes in the dimeric linkage.

Microbial transformations have been shown to convert related alkaloids, such as thalicarpine, into derivatives like (+)-hernandalinol acs.org. This suggests that enzymatic methods could potentially be used to modify this compound or its precursors.

Studies on the anti-platelet aggregation activity of this compound and its analogues have provided insights into the effect of structural variations researchgate.netnih.gov. For example, this compound showed significant inhibitory activity on platelet aggregation induced by various agents researchgate.netresearchgate.net. However, 6a,7-dehydrothis compound showed reduced anti-platelet effects, again highlighting the importance of the saturated ring C researchgate.net. This indicates that the degree of unsaturation can be a key factor in modulating activity through chemical transformation.

Other chemical transformations could involve modifying the formyl group on the phenyl ring or altering the methoxy (B1213986) substituents on either the aporphine or phenyl moieties. Such modifications could impact interactions with biological targets, influencing activity. Research on other aporphine and isoquinoline alkaloids suggests that the presence and position of hydroxyl and methoxy groups, as well as the nature of the nitrogen substituent, can significantly affect biological properties mdpi.com.

The synthesis of derivatives with altered functional groups or linkages allows for the systematic investigation of how specific chemical changes impact biological outcomes, guiding the development of analogues with improved or altered activity profiles.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12310422 |

| Thalicarpine | 11238 |

| 6a,7-Dehydrothis compound | Not readily available in search results. |

| (+)-Hernandalinol | Not readily available in search results. |

Example Data Point: Anti-platelet Aggregation Activity

| Compound | Activity Against Platelet Aggregation | Notes | Source |

| This compound | Significant inhibition | Induced by AA, collagen, and PAF. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| 6a,7-Dehydrothis compound | Reduced anti-platelet effects | Compared to this compound. researchgate.net | researchgate.net |

Preclinical Pharmacological Investigations: in Vitro Activity Profiles

Antiplatelet Aggregation Activity

Hernandaline has been identified as a compound with notable antiplatelet aggregation properties in preclinical studies. researchgate.netmdpi.comnih.gov This activity is crucial as platelet aggregation is a key process in thrombosis and cardiovascular diseases.

Research has demonstrated that this compound exhibits significant inhibitory effects on platelet aggregation induced by the potent phospholipid activator, Platelet-Activating Factor (PAF). In one study, this compound, at a concentration of 100 µM, was shown to cause nearly complete inhibition of PAF-induced platelet aggregation. mdpi.com This potent anti-PAF activity suggests a potential mechanism of action for this compound's antiplatelet effects.

| Compound | Concentration (µM) | Agonist | Inhibition of Platelet Aggregation |

| This compound | 100 | PAF | Nearly Complete |

This table presents the inhibitory effect of this compound on platelet aggregation induced by Platelet-Activating Factor (PAF) as reported in the scientific literature.

In the same study, the antiplatelet activity of this compound was observed alongside other compounds. For instance, Dehydrothis compound, a related compound, exhibited reduced anti-platelet aggregation effects against PAF compared to this compound. mdpi.com This suggests that the specific chemical structure of this compound is crucial for its potent inhibitory activity. While direct comparative IC50 values with other standard antiplatelet agents were not provided in the reviewed literature for PAF-induced aggregation, the near-complete inhibition at 100 µM indicates a significant level of activity. mdpi.com

Hypotensive Activity

Based on the reviewed scientific literature, there is no available data on the in vitro hypotensive activity of this compound.

Vasorelaxing Activity

Based on the reviewed scientific literature, there is no available data on the in vitro vasorelaxing activity of this compound.

Based on the reviewed scientific literature, there is no available data on the effects of this compound on norepinephrine-induced vascular smooth muscle contraction.

Based on the reviewed scientific literature, there is no available data on the differential effects of this compound on high potassium-induced vascular contraction.

Cytotoxic and Antitumor Activities

The alkaloid this compound has been the subject of preclinical investigations to determine its potential as a cytotoxic and antitumor agent. These in vitro studies have primarily focused on its ability to inhibit the growth of various cancer cell lines.

Assessment of Growth Inhibitory Effects on Cancer Cell Lines

Research has demonstrated that this compound exhibits marked inhibitory effects on the growth of several cancer cell lines in vitro. Specifically, it has shown activity against mouse leukemia L1210 cells and human oral cancer KB cells. nih.gov Furthermore, studies on the total alkaloids from Thalictrum glandulosissimum, of which this compound is a main component, have indicated effectiveness against mouse P388 leukemia. nih.gov

One of the key mechanisms underlying its cytotoxic action appears to be the disruption of the cell cycle. Preliminary findings have suggested that this compound can block the transition of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle. nih.gov This interruption prevents DNA replication and subsequent cell division, indicating a cell cycle-specific mode of action. nih.gov

Table 1: In Vitro Cytotoxic Activity of this compound

| Cell Line | Organism | Cancer Type | Observed Effect |

|---|---|---|---|

| L1210 | Mouse | Leukemia | Marked inhibition of growth. nih.gov |

| KB | Human | Oral Cancer | Marked inhibition of growth. nih.gov |

| P388 | Mouse | Leukemia | Effective in treatment (as part of total alkaloids). nih.gov |

Contextualization with Related Aporphine (B1220529) Alkaloids

This compound belongs to the aporphine class of alkaloids, many of which have been isolated from plants of the Hernandiaceae family and investigated for their cytotoxic properties. nih.govzen-bio.comacgpubs.orgmdpi.com The study of related aporphine alkaloids provides a broader context for understanding the potential structure-activity relationships and antitumor profiles within this chemical class.

For instance, several aporphine alkaloids isolated from Hernandia nymphaeifolia, the same plant family from which this compound can be found, have demonstrated significant cytotoxic activities. nih.gov Compounds such as (+)-N-hydroxyhernangerine, N-formyldehydroovigerine, (+)-magnoflorine, (+)-hernovine, (+)-N-methylhernovine, and (+)-laurotetanine have shown potent effects against P-388, KB16, A549 (human lung carcinoma), and HT-29 (human colon adenocarcinoma) cell lines, with ED50 values below 1 microgram/ml. nih.gov

From another plant, Annona reticulata, the aporphine alkaloids liriodenine (B31502), norushinsunine (B12322010), and reticuline (B1680550) have displayed dose-dependent cytotoxicity against A-549, K-562 (human chronic myelogenous leukemia), HeLa (human cervical cancer), and MDA-MB (human breast cancer) cell lines. mdpi.com Notably, norushinsunine showed strong cytotoxicity with IC50 values ranging from 7.4 to 8.8 µg/ml. mdpi.com The cytotoxic potential of these aporphine alkaloids is often attributed to the presence of the isoquinoline (B145761) moiety in their structures. mdpi.com

Table 2: Cytotoxic Activity of Selected Aporphine Alkaloids Related to this compound

| Alkaloid | Source Plant | Tested Cancer Cell Lines |

|---|---|---|

| (+)-N-Hydroxyhernangerine | Hernandia nymphaeifolia | P-388, KB16, A549, HT-29. nih.gov |

| N-Formyldehydroovigerine | Hernandia nymphaeifolia | P-388, KB16, A549, HT-29. nih.gov |

| (+)-Magnoflorine | Hernandia nymphaeifolia | P-388, KB16, A549, HT-29. nih.gov |

| (+-Hernovine | Hernandia nymphaeifolia | P-388, KB16, A549, HT-29. nih.gov |

| (+)-N-Methylhernovine | Hernandia nymphaeifolia | P-388, KB16, A549, HT-29. nih.gov |

| (+)-Laurotetanine | Hernandia nymphaeifolia | P-388, KB16, A549, HT-29. nih.gov |

| Liriodenine | Annona reticulata | A-549, K-562, HeLa, MDA-MB. mdpi.com |

| Norushinsunine | Annona reticulata | A-549, K-562, HeLa, MDA-MB. mdpi.com |

| Reticuline | Annona reticulata | A-549, K-562, HeLa, MDA-MB. mdpi.com |

Antioxidant Activity

While plants from the Hernandiaceae family, a source of aporphine alkaloids, have been reported to possess antioxidant effects, specific in vitro antioxidant activity data for the purified compound this compound is not extensively documented in the available scientific literature. zen-bio.com The evaluation of antioxidant capacity is commonly performed using assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govnih.gov

For context, other classes of alkaloids, such as bisbenzylisoquinoline alkaloids like cepharanthine (B1668398) and fangchinoline, have demonstrated effective antioxidant and radical scavenging activity in various in vitro models. nih.govresearchgate.net These compounds have shown significant inhibition of lipid peroxidation. nih.govresearchgate.net Given that this compound belongs to the broader group of isoquinoline alkaloids, investigating its potential antioxidant properties through established in vitro assays could be a valuable area for future research.

Emerging Biological Activities in In Vitro Models

Beyond its established cytotoxic effects, the exploration of other in vitro biological activities of this compound is an emerging area of interest. The broader class of aporphine alkaloids has been shown to exhibit a range of pharmacological effects, including anti-inflammatory and enzyme inhibitory activities. zen-bio.comacgpubs.org

For example, studies on various plant extracts containing alkaloids have demonstrated in vitro anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. acgpubs.orgresearchgate.net Some alkaloids have also been investigated for their ability to inhibit key enzymes involved in various disease processes. nih.govnih.gov

Mechanism of Action: Cellular and Molecular Insights

Elucidation of Molecular Targets for Antiplatelet Effects

Hernandaline has been identified as a potent inhibitor of platelet aggregation. Research shows it almost completely inhibits platelet aggregation induced by Platelet-Activating Factor (PAF) at a concentration of 50 μg/mL. This antiplatelet effect points to specific interactions with the molecular machinery of platelet activation. While the precise targets of this compound are still under full investigation, its known antagonism of PAF-induced aggregation allows for an informed exploration of its mechanism based on the well-established PAF receptor signaling pathway.

Investigation of PLCγ2 and Protein Tyrosine Phosphorylation Modulation (based on related compounds)

The activation of platelets by agonists like PAF initiates a complex signaling cascade heavily reliant on protein tyrosine phosphorylation and the activity of phospholipase C (PLC) isozymes, particularly PLCγ2.

Protein Tyrosine Phosphorylation (PTP): Upon agonist receptor binding, a rapid phosphorylation of tyrosine residues on numerous intracellular proteins occurs. This process is a critical control system in platelet signal transduction. Tyrosine kinase inhibitors have been shown to block platelet activation, indicating the essential role of PTP. For instance, stimulation of platelets with various agonists leads to the phosphorylation of a suite of proteins, and this phosphorylation is closely linked to the intensity of platelet activation and aggregation. nih.gov It is plausible that this compound, by antagonizing the PAF receptor, prevents the initiation of this tyrosine phosphorylation cascade, thereby blocking downstream activation events.

Phospholipase Cγ2 (PLCγ2): The PAF receptor is a G-protein coupled receptor (GPCR). Its activation typically leads to the stimulation of phospholipase C. mdpi.com In platelets, the GPVI collagen receptor is known to activate PLCγ2 through a tyrosine kinase-dependent pathway. wikipedia.org Similarly, PAF receptor signaling is linked to phosphoinositide metabolism via a G-protein that activates phospholipases. mdpi.com This activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting the initial PAF signal, this compound likely prevents the activation of PLCγ2, thus halting the production of these crucial second messengers.

Impact on Cytosolic Calcium Mobilization and Arachidonic Acid Liberation (based on related compounds)

The downstream consequences of PLC activation are central to platelet function and represent likely points of interruption by this compound.

Cytosolic Calcium Mobilization: The IP3 generated by PLC activity binds to its receptors on the endoplasmic reticulum (in platelets, the dense tubular system), triggering the release of stored calcium (Ca2+) into the cytosol. mdpi.comfrontiersin.org This sharp increase in intracellular calcium concentration is a pivotal event in platelet activation. frontiersin.org PAF is known to cause a rapid increase in cytosolic free calcium. nih.gov Since this compound inhibits PAF-induced aggregation, it is inferred that it prevents this crucial step of calcium mobilization from intracellular stores.

Arachidonic Acid Liberation: The rise in intracellular calcium activates cytosolic phospholipase A2 (cPLA2). frontiersin.orgnih.gov Activated cPLA2 translocates to cellular membranes where it catalyzes the hydrolysis of phospholipids, liberating arachidonic acid (AA). nih.gov This liberated AA can then be metabolized to form potent pro-aggregatory molecules like thromboxane (B8750289) A2. Studies have shown that PAF stimulation leads to the release of AA from membrane phospholipids, a process dependent on intracellular calcium and catalyzed by phospholipase A2. nih.gov By blocking the initial PAF signal and subsequent calcium mobilization, this compound would logically inhibit cPLA2 activation and prevent the liberation of arachidonic acid, thus dismantling a key pathway for amplifying the aggregation signal.

Cellular Pathways Involved in Vasorelaxation

While direct studies on this compound's vasorelaxant properties are limited, the effects of related aporphine (B1220529) alkaloids provide insight into potential mechanisms. The regulation of vascular tone is a complex process involving endothelial cells and vascular smooth muscle cells (VSMCs), with key signaling pathways governing relaxation. nih.gov

Common mechanisms for vasorelaxation induced by plant-derived compounds include:

Activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. mdpi.com

Blockade of voltage-dependent Ca2+ channels in VSMCs. mdpi.com

Activation of potassium (K+) channels, leading to hyperpolarization and closure of Ca2+ channels. mdpi.com

Certain aporphine alkaloids have been shown to exert vasorelaxant effects by modulating these pathways. For example, some related compounds cause vasorelaxation through the phosphorylation of endothelial nitric oxide synthase (eNOS), which increases NO production, and by suppressing Ca2+ influx into vascular smooth muscle cells. nih.gov Therefore, it is hypothesized that this compound may induce vasorelaxation by stimulating endothelial NO production and/or by directly inhibiting calcium channels in vascular smooth muscle, thereby reducing intracellular calcium concentration and promoting relaxation.

Mechanistic Basis of Cytotoxic and Antitumor Activities

The potential of this compound as a cytotoxic agent can be inferred from the well-documented antitumor activities of other aporphine alkaloids. nih.gov These related compounds act through various mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle, which are fundamental processes in cancer therapy.

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis: Many aporphine alkaloids are known to trigger apoptosis in cancer cells. For example, liriodenine (B31502), another aporphine alkaloid, induces apoptosis by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic proteins p53 and Bax while suppressing the anti-apoptotic protein Bcl-2. taylorandfrancis.com This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptotic pathway. Other alkaloids, such as cepharanthine (B1668398), induce apoptosis by inhibiting survival pathways like the AKT/mTOR signaling pathway. nih.gov

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysfunctional cell cycle. Many cytotoxic agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing the cell from dividing. wikipedia.org Aporphine alkaloids have been shown to arrest the cell cycle at different phases. Noscapine, a benzylisoquinoline alkaloid, arrests the cell cycle at the G2/M phase, while papaverine (B1678415) arrests it at the G0/G1 phase. researchgate.netnih.gov Another alkaloid, erythraline, has also been shown to induce G2/M phase arrest. mdpi.com This arrest is often mediated by modulating the levels of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs). It is likely that any cytotoxic activity of this compound would involve similar mechanisms of inducing apoptosis and/or cell cycle arrest in cancer cells.

| Research Finding | Cell Line(s) | Mechanism | Related Compound(s) |

| Induction of Apoptosis | HeLa, various cancer cell lines | Upregulation of Bax, suppression of Bcl-2, inhibition of AKT/mTOR pathway. | Liriodenine, Sanguinarine, Cepharanthine |

| G2/M Phase Cell Cycle Arrest | MCF-7, MDA-MB-231, SiHa cells | Modulation of CDK1/Cyclin-B complex. | Noscapine, Erythraline |

| G0/G1 Phase Cell Cycle Arrest | MCF-7, MDA-MB-231 cells | Not specified | Papaverine |

Interference with Proliferation and Differentiation Pathways

The anticancer activity of alkaloids is also linked to their ability to interfere with fundamental cellular signaling pathways that govern cell proliferation and differentiation.

Proliferation Pathways: The induction of cell cycle arrest and apoptosis is a direct interference with cell proliferation. The signaling pathways often targeted by aporphine alkaloids, such as the PI3K/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of cell growth and survival. nih.gov For example, the alkaloid cepharanthine inhibits the proliferation of breast cancer cells by suppressing the AKT/mTOR pathway. nih.gov By inhibiting these pro-survival and pro-proliferative pathways, this compound could effectively halt the growth of tumor cells.

Differentiation Pathways: The processes of cell proliferation and differentiation are often inversely related; a halt in proliferation is sometimes a prerequisite for differentiation. nih.gov Deregulation of the cell cycle, which leads to uncontrolled proliferation, antagonizes the function of factors that promote cell differentiation. nih.gov By inducing cell cycle arrest, compounds like this compound can potentially shift the balance from proliferation towards differentiation or apoptosis. Furthermore, signaling pathways like MAPK are not only involved in proliferation but also play complex roles in cell differentiation. nih.gov Interference with these pathways by aporphine alkaloids could disrupt the undifferentiated state of cancer cells, contributing to their antitumor effect.

Influence on Reactive Oxygen Species Homeostasis

The cellular redox environment is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. Disruptions in this equilibrium, leading to oxidative stress, are implicated in the pathophysiology of numerous diseases. Emerging research on aporphine alkaloids, the chemical class to which this compound belongs, suggests a potential role in modulating ROS homeostasis.

While direct studies on this compound's specific impact on ROS are not extensively documented, the activities of related aporphine alkaloids provide significant insights. Aporphine alkaloids, in general, are recognized for their antioxidant properties. wikipedia.org They have been shown to inhibit lipid peroxidation and exhibit free-radical scavenging activities, which are crucial processes in mitigating oxidative stress. wikipedia.org For instance, studies on other aporphine alkaloids have demonstrated their ability to inhibit ROS generation in stimulated neutrophils. researchgate.net This inhibition is often attributed to a direct ROS scavenging activity. researchgate.net The antioxidant potential of these compounds is a key aspect of their reported pharmacological effects, including anti-inflammatory and cytoprotective activities. nih.gov

The antioxidant activity of alkaloids isolated from various plant species, including those from the Hernandiaceae family, has been a subject of investigation. researchgate.net Extracts from plants containing aporphine alkaloids have shown significant antioxidant effects in various in vitro assays. researchgate.net Although specific data for this compound is pending, its structural similarity to other antioxidant aporphine alkaloids suggests it may share a similar capacity to influence ROS homeostasis. Further research is required to elucidate the precise mechanisms and potency of this compound as a modulator of cellular redox status.

Ligand-Receptor Interactions and Enzyme Inhibition Studies

The therapeutic potential of a chemical compound is often defined by its specific interactions with biological macromolecules, such as receptors and enzymes. For this compound, while direct and comprehensive studies are limited, research on related compounds and plant extracts provides a foundational understanding of its potential molecular targets.

Enzyme Inhibition:

A significant area of investigation for compounds isolated from the Hernandia genus is their enzyme inhibitory activity. Notably, constituents of Hernandia ovigera have been found to exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. taylorandfrancis.com This suggests that this compound, as a component of this plant, may contribute to these anti-inflammatory properties through COX-2 inhibition.

The broader class of aporphine alkaloids has demonstrated a wide range of enzyme inhibitory activities. For example, some aporphine alkaloids have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. wikipedia.org The inhibition of digestive enzymes such as α-amylase and α-glucosidase by plant extracts containing alkaloids has also been reported, highlighting a potential role in the management of hyperglycemia. researchgate.netnih.gov

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.orgnih.gov While specific IC50 values for this compound against a range of enzymes are not yet widely available in the literature, the known activities of related alkaloids underscore the need for such targeted investigations.

Ligand-Receptor Interactions:

The interaction of alkaloids with cellular receptors is a key mechanism underlying their diverse pharmacological effects. Aporphine alkaloids have been noted for their ability to bind to various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in neurotransmission and are targets for treating neurological and psychiatric disorders. nih.gov For instance, the aporphine alkaloid liriodenine has been identified as an antagonist of the GABA receptor in insects, indicating a potential for interaction with neurotransmitter systems. nih.gov

Ligand-receptor binding assays are the standard method to determine the affinity of a compound for a specific receptor. nih.govcreative-bioarray.com These assays can quantify the binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and the number of binding sites (Bmax). creative-bioarray.com To date, specific receptor binding profiles for this compound are not well-documented. Future research employing radioligand binding assays or other advanced techniques will be crucial to map the receptor interaction landscape of this compound and to understand its potential therapeutic applications in receptor-mediated signaling pathways.

Table of Potential Enzyme and Receptor Targets for Aporphine Alkaloids (including this compound)

| Target Class | Specific Target | Potential Effect of Aporphine Alkaloids | Reference |

| Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition | taylorandfrancis.com |

| Acetylcholinesterase | Inhibition | wikipedia.org | |

| α-Amylase | Inhibition | researchgate.net | |

| α-Glucosidase | Inhibition | researchgate.netnih.gov | |

| Receptors | Dopamine Receptors | Antagonism | wikipedia.org |

| Serotonin Receptors | Modulation | researchgate.net | |

| GABA Receptors | Antagonism (observed with Liriodenine) | nih.gov |

Structure Activity Relationship Sar Studies of Hernandaline and Its Congeners

Identification of Pharmacophoric Features for Antiplatelet Aggregation

The ability of hernandaline and its congeners to inhibit platelet aggregation is a significant area of research. The core pharmacophoric features necessary for this activity are rooted in the aporphine (B1220529) skeleton and the nature of its substituents.

Studies have shown that this compound exhibits complete inhibition of platelet aggregation induced by platelet-activating factor (PAF) at a concentration of 50 μg/mL nih.gov. The key structural elements contributing to this antiplatelet effect include the dimeric nature of the molecule and the specific substitution patterns on the aporphine rings.

For aporphine alkaloids in general, certain structural motifs are consistently associated with antiplatelet activity. These include the presence of methoxy (B1213986) and hydroxy groups on the aromatic rings. A novel series of synthesized aporphine analogues revealed that alkoxy groups (such as OCH₃, OC₂H₅, OC₃H₇) at the C1 and C2 positions of ring A, combined with an acyl or phenylsulfonyl group at the N6 position of ring B, are important for antiplatelet aggregation inhibitory activity against arachidonic acid (AA) nih.gov.

While a detailed pharmacophore model specifically for this compound is not extensively documented, the existing data on aporphine alkaloids suggest that a combination of the rigid tetracyclic aporphine core, the presence and position of oxygenated substituents, and the nature of the linkage in dimeric structures are critical for effective antiplatelet action.

Structural Determinants Governing Hypotensive and Vasorelaxing Efficacy

The vasorelaxant effects of many aporphine alkaloids are often endothelium-dependent, involving the nitric oxide (NO)/cGMP pathway jpp.krakow.plnih.govmdpi.comfrontiersin.org. The substitution pattern on the aporphine rings plays a pivotal role. For instance, studies on various natural aporphine alkaloids suggest that the presence of methoxyl and/or hydroxyl groups at the C1, C2, C9, or C10 positions of the aporphine core may be important for these activities nih.gov.

While specific SAR studies detailing the hypotensive and vasorelaxant effects of a wide range of this compound congeners are limited, research on other aporphine alkaloids provides valuable insights. For example, in a study of Sideritis raeseri extract, which contains various compounds, the vasorelaxant effect was attributed to the blockade of calcium channels jpp.krakow.pl. Similarly, an extract of Lindera glauca demonstrated vasorelaxant effects through the activation of K+ channels mdpi.com. These mechanisms are likely influenced by the specific stereochemistry and substitution patterns of the active alkaloidal constituents.

Influence of Aporphine Ring System Modifications on Bioactivity

Modifications to the aporphine ring system can significantly impact the biological activity of this compound and its congeners. The tetracyclic core of aporphine provides a rigid scaffold, and alterations to this structure can modulate potency and selectivity.

Key modifications include changes in the substitution pattern on the aromatic rings (A and D), alterations at the nitrogen atom of ring B, and changes to the stereochemistry of the chiral centers. For example, the presence of a 1,2-methylenedioxy group on the A-ring of some aporphine alkaloids has been shown to enhance cytotoxicity nih.gov.

In a study on aporphine derivatives, N-substitution on ring B was found to be a key factor for their anti-arrhythmic activities mdpi.com. The introduction of different lipophilic groups at the nitrogen position altered the biological response. Furthermore, the presence and position of methoxy groups on ring D were also found to be crucial for the antiarrhythmic efficacy of aporphine alkaloids mdpi.com.

These findings suggest that modifications to the aporphine ring system of this compound, such as altering the substituents on the aromatic rings or modifying the nitrogen atom, would likely have a profound impact on its antiplatelet, hypotensive, and vasorelaxant activities.

Significance of the Aryloxy Linkage in Dimeric Aporphines

A defining structural feature of this compound is the aryloxy linkage that connects the two aporphine units, classifying it as a dimeric aporphine nih.govresearchgate.net. This ether bond plays a crucial role in orienting the two monomeric units in a specific spatial arrangement, which is critical for its interaction with biological targets.

In the case of this compound-type dimers, a substituted phenyl ether is linked to an aporphine moiety, typically at C9 nih.gov. The presence of this bulky, conformationally influential linkage distinguishes these dimeric alkaloids from their monomeric counterparts and is thought to contribute to their unique pharmacological profiles. The synthesis of analogues with variations in this linkage has been a strategy to understand its importance in the structure-activity relationship nih.gov.

Impact of Aromatization of Ring C on Biological Function

The degree of saturation in the C ring of the aporphine nucleus is a critical determinant of biological activity. In most naturally occurring aporphines, ring C is saturated. However, the presence of a double bond, leading to aromatization of this ring, can have a significant impact on the molecule's three-dimensional structure and its ability to interact with biological receptors.

A compelling example of the importance of the C ring's saturation state is seen in a direct comparison of this compound with its congener, 6a,7-dehydrothis compound. While this compound exhibits inhibitory activity, 6a,7-dehydrothis compound, which possesses an aromatized ring C, shows no such inhibitory effect nih.gov. This stark difference in activity underscores the critical role of the non-aromatic, and therefore more flexible and stereochemically defined, C ring in facilitating the necessary interactions for its biological function.

Advanced Analytical Methodologies for Hernandaline in Research Matrices

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier technique for the sensitive and selective quantification of alkaloids in various biological samples. This method combines the superior separation capabilities of HPLC with the precise detection and structural information provided by mass spectrometry. For a compound like Hernandaline, an HPLC-MS/MS method would typically involve reverse-phase chromatography to separate it from other matrix components. The mass spectrometer, often a triple quadrupole (QqQ), is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific transition provides excellent selectivity and sensitivity, minimizing interferences from the complex matrix.

While specific validated methods for this compound quantification are not extensively detailed in publicly available literature, the development of such a method for an aporphine (B1220529) alkaloid would follow established guidelines. mdpi.comfrontiersin.org An internal standard, structurally similar to this compound, would be used to ensure accuracy and correct for any variability during sample preparation and injection. The method's development would focus on optimizing chromatographic conditions (column type, mobile phase composition, and gradient) and mass spectrometric parameters (ionization source settings, collision energy) to achieve the best possible signal-to-noise ratio for the analyte. The result is a robust assay capable of accurately measuring this compound concentrations in matrices like plasma, urine, or tissue homogenates. frontiersin.org

Table 1: Representative HPLC-MS/MS MRM Parameters for Hypothetical this compound Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | [Value] | [Value] | 100 | [Value] |

| Internal Standard | [Value] | [Value] | 100 | [Value] |

Note: Specific m/z values for this compound would be determined experimentally during method development.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for untargeted analysis and the identification of unknown compounds, such as metabolites. nih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy (typically <5 ppm) and high resolving power, enabling the determination of elemental compositions for detected ions. nih.gov

In the context of this compound research, LC-HRMS would be employed to analyze samples from in vitro or in vivo metabolism studies. The process involves comparing the metabolic profile of a control group with a this compound-treated group. nih.gov New peaks present in the treated group are potential metabolites. By measuring the accurate mass of these new peaks, potential elemental formulas can be generated. Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the metabolite ions are fragmented to reveal characteristic patterns. These fragmentation patterns, when compared to the fragmentation of the parent drug, this compound, can elucidate the site of metabolic modification (e.g., hydroxylation, demethylation, glucuronidation). nih.govnih.gov For instance, this compound has been identified as an intermediate in the microbial biotransformation of the related alkaloid Thalicarpine (B1683125), a discovery reliant on such spectroscopic methods.

Table 2: Hypothetical Metabolite Identification of this compound using LC-HRMS

| Putative Metabolite | Observed m/z [M+H]⁺ | Mass Error (ppm) | Proposed Formula | Proposed Biotransformation |

|---|---|---|---|---|

| Hydroxy-hernandaline | [Value] | < 5 | C₁₉H₁₉NO₆ | Hydroxylation |

| Demethyl-hernandaline | [Value] | < 5 | C₁₈H₁₇NO₅ | Demethylation |

| This compound glucuronide | [Value] | < 5 | C₂₅H₂₇NO₁₁ | Glucuronidation |

Note: This table is illustrative. Specific metabolites and their corresponding data would need to be determined through experimentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of natural products like this compound. ethernet.edu.et While MS techniques provide information on mass and elemental composition, NMR provides detailed insights into the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments (¹H and ¹³C) reveal the chemical environment of protons and carbons, while two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) establish the connectivity between atoms, allowing for the complete and unambiguous assignment of the chemical structure. researchgate.net The structure of this compound itself was originally determined through such extensive spectroscopic analysis. researchgate.net

Beyond single-molecule structural confirmation, NMR is also a powerful platform for metabolomics. ethernet.edu.et It is non-destructive and highly quantitative, allowing for the simultaneous detection and quantification of numerous metabolites in a biological sample with minimal preparation. An NMR-based metabolomics study could reveal changes in endogenous metabolic pathways in response to this compound, providing insights into its mechanism of action or potential toxicity.

Chromatographic Techniques for Purity Assessment and Isolation Monitoring

Chromatographic techniques are the cornerstone of natural product chemistry, essential for both the initial isolation of a compound and the subsequent assessment of its purity. During the extraction of this compound from its natural source, such as plants from the Hernandia genus, techniques like column chromatography are employed for purification. chemistry-chemists.com The progress of this isolation is monitored using a simple, rapid, and cost-effective method like Thin-Layer Chromatography (TLC). TLC allows for the quick visualization of the separation of different compounds in an extract, guiding the fractionation process. epdf.pub

Once this compound is isolated, its purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) with a universal detector, such as an Ultraviolet (UV) or a Diode Array Detector (DAD), is the standard method for this purpose. A pure sample should ideally present as a single, sharp, and symmetrical peak in the chromatogram. Purity is often determined by calculating the peak area percentage at multiple wavelengths. The absence of extraneous peaks indicates a high degree of purity, which is critical for ensuring that any observed biological activity is attributable to the compound of interest and not to a co-isolated impurity.

Validation Parameters for Robust Bioanalytical Methods in Preclinical Research

For any quantitative data from preclinical studies to be considered reliable and reproducible, the bioanalytical method used must be thoroughly validated. nih.gov Method validation demonstrates that an analytical procedure is suitable for its intended purpose. japsonline.com According to international guidelines, a full validation for a chromatographic method to quantify an analyte like this compound in a biological matrix must assess several key parameters. japsonline.comwho.int

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of the nominal value.

Precision: The degree of scatter between a series of measurements. It is evaluated as both intra-day (repeatability) and inter-day (intermediate precision) and is expressed as the relative standard deviation (RSD).

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve must be defined, and its linear range, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ), must be established. nih.gov

Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal. frontiersin.org

Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage). frontiersin.org

Meeting predefined acceptance criteria for these parameters ensures the method is robust, reliable, and fit for purpose in preclinical research.

Table 3: Generally Accepted Validation Parameters for a Bioanalytical Method

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |

| Precision | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ) |

| Linearity (r²) | Correlation coefficient should be ≥ 0.99 |

| Recovery | Should be consistent, precise, and reproducible |

| Stability | Analyte concentration should be within ±15% of the initial concentration |

Source: Based on general bioanalytical method validation guidelines. nih.govjapsonline.comwho.int

Future Research Trajectories and Academic Perspectives on Hernandaline

Unexplored Biological Activities and Therapeutic Potential in Preclinical Models

While some biological activities of hernandaline have been noted, such as antiplatelet aggregation and vasorelaxant effects, its full therapeutic potential remains largely unexplored in preclinical models. researchgate.netnih.govresearchgate.net this compound has shown significant inhibitory activity on platelet aggregation induced by various factors, including arachidonic acid, collagen, and platelet-activating factor (PAF). researchgate.net Studies have also indicated its ability to completely inhibit aortic contraction induced by norepinephrine. researchgate.net However, the underlying mechanisms for many potential bioactivities, as well as activities against a broader spectrum of diseases, require further investigation. Future preclinical research could focus on:

Evaluating activity in diverse disease models beyond those already explored, such as infectious diseases, neurological disorders, or various types of cancer, building upon the known cytotoxicity of some dimeric aporphines. mdpi.comresearchgate.net

Investigating the cellular and molecular targets of this compound to understand its mechanisms of action.

Exploring the potential of this compound as a lead compound for the development of new therapeutic agents, considering its natural origin and the diverse pharmacological activities observed within the aporphine (B1220529) alkaloid class. mdpi.comiosrjournals.org

Preclinical studies are crucial for assessing the potential efficacy and safety of natural products like this compound before any consideration for clinical applications. nih.gov

Development of Novel Synthetic Strategies for Complex and Rare Derivatives

Develop novel synthetic routes that are more efficient, cost-effective, and environmentally friendly.

Explore asymmetric synthesis to control the stereochemistry of this compound and its derivatives, as stereochemistry can significantly impact biological activity. uodiyala.edu.iq

Synthesize novel derivatives with modified structures to explore structure-activity relationships (SAR) and potentially enhance desired biological activities or reduce toxicity. nih.gov

Address the challenges associated with forming the specific diaryl ether bond characteristic of this compound-type dimers. mdpi.com

Successful development of advanced synthetic strategies would facilitate the production of sufficient quantities of this compound and its analogs for comprehensive preclinical evaluation and further research.

Application of Omics Technologies to Elucidate Comprehensive Biological Effects

The application of high-throughput 'omics' technologies, including genomics, proteomics, and metabolomics, holds significant promise for a comprehensive understanding of this compound's biological effects. oercommons.orgscidoc.orgnih.govnih.gov These technologies can provide insights into the global molecular changes induced by this compound in biological systems. Future research could leverage omics technologies to:

Genomics: Investigate how this compound affects gene expression profiles in target cells or tissues, potentially identifying pathways modulated by the compound. oercommons.orgnih.gov

Proteomics: Analyze changes in protein abundance, post-translational modifications, and protein-protein interactions upon exposure to this compound, offering insights into its cellular targets and downstream effects. oercommons.orgnih.gov

Metabolomics: Profile the changes in endogenous metabolites in biological systems treated with this compound, which can reveal affected metabolic pathways and provide markers of its activity. oercommons.orgnih.gov

Integrating data from these different omics layers can provide a holistic view of this compound's biological impact and help elucidate complex mechanisms of action. psu.edu

Integration of Computational Chemistry and Molecular Dynamics for SAR Prediction

Computational chemistry and molecular dynamics simulations are powerful tools for predicting the physical-chemical properties and biological activities of compounds and understanding their interactions with biological targets. servireach.comchemistry-chemists.com Integrating these approaches with experimental data can accelerate the discovery and optimization of this compound-based drug candidates. Future research in this area could involve:

Using computational methods to predict the binding affinity and modes of interaction of this compound and its derivatives with potential protein targets identified through biological screening or omics studies. researchgate.net

Employing quantitative structure-activity relationship (QSAR) modeling to establish relationships between the chemical structures of this compound analogs and their observed biological activities, guiding the design of novel, more potent derivatives. servireach.com

Performing molecular dynamics simulations to study the conformational flexibility of this compound and its interactions with biological membranes or receptors in a dynamic environment. chemistry-chemists.comresearchgate.net

These computational approaches can help prioritize compounds for synthesis and experimental testing, optimizing the research process.

Collaborative Research Initiatives in Natural Product Drug Discovery and Development

Natural product drug discovery is a complex and interdisciplinary endeavor that benefits greatly from collaborative efforts. ucl.ac.ukfrontiersin.org Future research on this compound is likely to involve increased collaboration among chemists, biologists, pharmacologists, and computational scientists across different institutions and potentially internationally. ucl.ac.uk Such collaborations can:

Facilitate the sharing of resources, expertise, and data, accelerating the pace of research.

Enable comprehensive studies, from isolation and structural characterization to in-depth biological evaluation and mechanism elucidation.

Support the development of standardized protocols for studying natural products.

Leverage initiatives focused on natural product libraries and high-throughput screening to identify new leads based on this compound's scaffold. nih.gov

Collaborative initiatives are essential for overcoming the challenges inherent in natural product research and translating discoveries into potential therapeutic applications. globalhealthprogress.org

Q & A

Q. What are the established methodologies for synthesizing Hernandaline, and how can researchers optimize yield and purity?

this compound synthesis typically involves alkaloid extraction from natural sources (e.g., Hernandia species) or semi-synthetic modification of precursor compounds. Key steps include:

- Extraction : Use Soxhlet extraction with ethanol or methanol, followed by acid-base partitioning to isolate alkaloids .

- Chromatographic purification : Employ column chromatography (silica gel, Sephadex LH-20) or HPLC with UV detection for purity validation .

- Yield optimization : Adjust solvent polarity, temperature, and pH during crystallization. Monitor purity via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Q. How should researchers design experiments to characterize this compound’s structural and physicochemical properties?

A multi-technique approach is essential:

- Structural elucidation : Combine X-ray crystallography for absolute configuration determination with 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry .

- Physicochemical profiling : Measure solubility (shake-flask method), logP (octanol-water partitioning), and stability (pH, temperature) using UV-Vis spectroscopy .

- Thermal analysis : Use DSC/TGA to assess melting points and decomposition patterns .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?

Prioritize target-specific assays based on this compound’s reported bioactivity (e.g., antiproliferative, antimicrobial):

- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Mechanistic insights : Pair assays with flow cytometry (apoptosis) or ROS detection kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictions often arise from variability in experimental models or assay conditions. Strategies include:

- Standardized protocols : Replicate studies using identical cell lines, concentrations, and exposure times .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify conserved pathways .

- Meta-analysis : Systematically compare data from ≥5 independent studies, applying funnel plots to assess publication bias .

Q. What advanced computational methods can predict this compound’s binding affinities and pharmacokinetic properties?

Computational workflows involve:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., tubulin, topoisomerases) .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability .

- ADMET prediction : Apply SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity .

Q. How should researchers design dose-response studies to address nonlinear pharmacokinetics of this compound in vivo?

Nonlinear PK often stems from saturation of metabolic enzymes or transporters. Mitigate via:

- Tiered dosing : Test 4–6 doses (e.g., 10–100 mg/kg) in rodent models, with plasma concentration-time profiling via LC-MS .

- Compartmental modeling : Fit data to non-linear mixed-effects models (NONMEM) to identify clearance mechanisms .

- Enzyme inhibition assays : Test CYP450 isoforms (e.g., CYP3A4) to assess metabolic saturation .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

Use synergy quantification tools:

Q. How can researchers ensure reproducibility in this compound’s bioactivity studies amid batch-to-batch variability?

Implement quality control measures:

- Standardized sourcing : Use authenticated plant material or commercial reference standards .

- Batch documentation : Record extraction parameters (solvent ratios, chromatography gradients) and validate via QC-NMR .

- Interlab validation : Share samples with ≥2 independent labs for cross-validation of IC₅₀ values .

Methodological Guidelines

Q. What ethical and safety considerations are critical when handling this compound in laboratory settings?

- Toxicity screening : Pre-test acute toxicity in zebrafish or D. melanogaster before mammalian studies .

- Waste disposal : Neutralize alkaloid waste with 1% acetic acid before incineration .

- Ethical approval : Submit protocols to institutional review boards (IRBs) for in vivo work, adhering to ARRIVE guidelines .

Q. How should researchers structure a manuscript to address peer reviewer concerns about this compound’s novelty?

Emphasize gaps in existing literature (e.g., unresolved mechanisms, understudied targets):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.